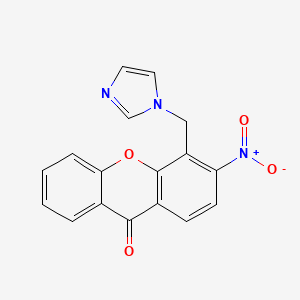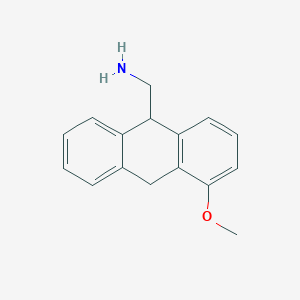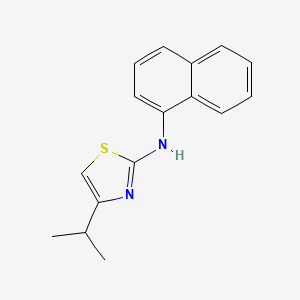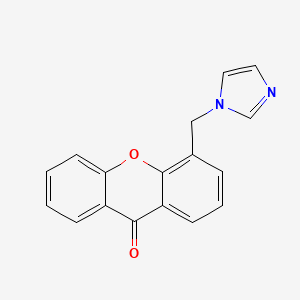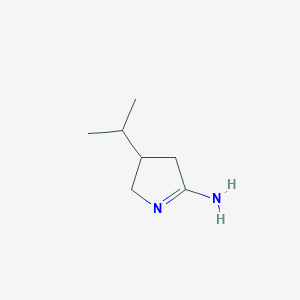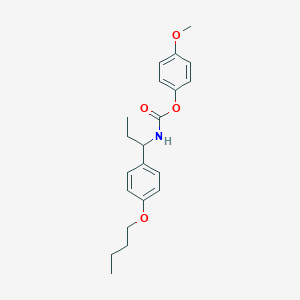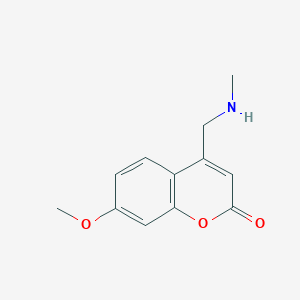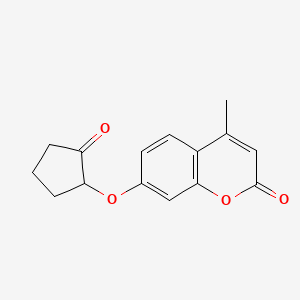
4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one erfolgt in der Regel durch Reaktion von 7-Hydroxy-4-methylcumarin mit Cyclopentanon unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Kaliumcarbonat und einem geeigneten Lösungsmittel wie Aceton durchgeführt. Die Mischung wird zum Rückfluss erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Prinzipien der Grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden auch in industriellen Prozessen berücksichtigt .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an bestimmten Positionen am Cumarinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene halogenierte oder nitrierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer Cumarinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.
Medizin: Die Forschung untersucht ihr Potenzial als Therapeutikum für verschiedene Krankheiten.
Industrie: Es findet Anwendung bei der Entwicklung von Farbstoffen, optischen Aufhellern und Fluoreszenzfarbstoffen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, Rezeptoraktivitäten modulieren und zelluläre Signalwege beeinflussen. Zum Beispiel kann es die DNA-Gyrase hemmen, was zu antimikrobiellen Wirkungen führt, oder entzündungshemmende Signalwege modulieren, um entzündungshemmende Wirkungen auszuüben .
Ähnliche Verbindungen:
7-Hydroxy-4-methylcumarin: Ein Vorläufer bei der Synthese von this compound.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Ein weiteres Derivat mit potenziellen biologischen Aktivitäten.
7-Hydroxycumarin: Bekannt für seine antimikrobiellen und Antikrebs-Eigenschaften.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins der Oxocyclopentyloxygruppe einzigartig.
Wirkmechanismus
The mechanism of action of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, it may inhibit DNA gyrase, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 4-methyl-7-(2-oxocyclopentyloxy)-2H-chromen-2-one.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another derivative with potential biological activities.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the presence of the oxocyclopentyloxy group.
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
4-methyl-7-(2-oxocyclopentyl)oxychromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-9-7-15(17)19-14-8-10(5-6-11(9)14)18-13-4-2-3-12(13)16/h5-8,13H,2-4H2,1H3 |
InChI-Schlüssel |
UDCMJKJFGCMHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


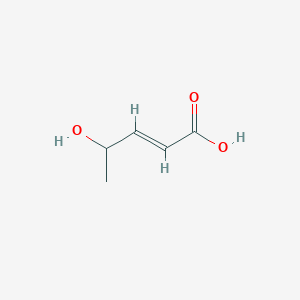

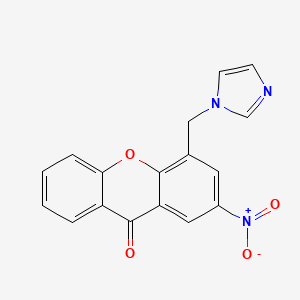
![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)

